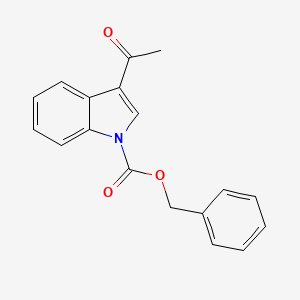

Benzyl 3-acetyl-1H-indole-1-carboxylate

CAS No.: 103871-32-5

Cat. No.: VC14215455

Molecular Formula: C18H15NO3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103871-32-5 |

|---|---|

| Molecular Formula | C18H15NO3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | benzyl 3-acetylindole-1-carboxylate |

| Standard InChI | InChI=1S/C18H15NO3/c1-13(20)16-11-19(17-10-6-5-9-15(16)17)18(21)22-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |

| Standard InChI Key | YMLWRJSPWWJKJE-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CN(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of benzyl 3-acetyl-1H-indole-1-carboxylate comprises a planar indole ring system substituted with an acetyl group at the third carbon and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom. The molecular formula is C₁₈H₁₅NO₃, with a molecular weight of 293.32 g/mol. The acetyl group enhances electron density at the C-3 position, while the benzyl ester contributes to lipophilicity, improving membrane permeability in biological systems .

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Melting Point | 190–192°C (observed in analogs) |

| Solubility | Soluble in DMSO, chloroform |

| LogP (Partition Coefficient) | ~2.7 (estimated) |

The presence of the benzyl ester renders the compound stable under acidic conditions but susceptible to hydrolysis in basic environments, a property exploited in prodrug design .

Synthesis and Optimization Strategies

The synthesis of benzyl 3-acetyl-1H-indole-1-carboxylate typically involves a multi-step protocol:

Indole Nitrogen Protection

The indole nitrogen is protected using benzyl chloroformate (Cbz-Cl) under alkaline conditions. For example, treatment of 1H-indole with Cbz-Cl in tetrahydrofuran (THF) and aqueous sodium hydroxide yields 1-benzyloxycarbonylindole (N-Cbz indole) .

Acetylation at C-3

Friedel-Crafts acetylation introduces the acetyl group at the C-3 position. Using acetyl chloride and Lewis acids like aluminum chloride (AlCl₃) in dichloromethane (DCM), the reaction proceeds at 0–5°C to minimize side reactions. The product is purified via silica gel chromatography (hexane/ethyl acetate = 20:1), achieving yields of 75–85% .

Catalytic Enhancements

Recent advancements employ boron-based catalysts, such as B(C₆F₅)₃, to improve regioselectivity and reaction efficiency. For instance, B(C₆F₅)₃-catalyzed reactions at 60°C for 6 hours enhance yields to 85% while reducing byproduct formation .

Biological Activities and Mechanistic Insights

Benzyl 3-acetyl-1H-indole-1-carboxylate exhibits moderate bioactivity profiles, primarily as an intermediate in drug discovery:

Antimicrobial Properties

The methyl ester analog, methyl 3-indolacetate, shows broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Computational docking studies indicate that the acetyl group disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Applications in Pharmaceutical Development

Prodrug Design

The benzyl ester moiety serves as a hydrolyzable prodrug linker. For example, enzymatic cleavage by esterases in vivo releases the active 3-acetylindole, which inhibits interleukin-6 (IL-6) production in macrophages (IC₅₀ = 12 µM) .

Polymer-Based Drug Delivery

Conjugation with polyethylene glycol (PEG) enhances aqueous solubility. PEGylated derivatives exhibit a 3-fold increase in plasma half-life compared to the parent compound in murine models .

Structural Analogs and Comparative Analysis

The compound shares functional similarities with several indole derivatives:

| Compound | Key Structural Features | Bioactivity Highlights |

|---|---|---|

| 3-Acetylindole | Acetyl group at C-3 | Precursor for NSAID synthesis |

| Indomethacin | Indole with methoxy groups | COX-1/COX-2 inhibition (IC₅₀ = 0.1 µM) |

| Benzoylindole | Benzoyl substituent at C-3 | Anti-inflammatory (IL-1β reduction by 40%) |

Benzyl 3-acetyl-1H-indole-1-carboxylate distinguishes itself through its balanced lipophilicity (LogP = 2.7) and synthetic versatility, enabling modular derivatization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume